Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl-
Description
Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- (CAS 27761-27-9) is a diazonium salt with the molecular formula C₁₅H₁₄N₃O₂⁺ . Its structure features a benzoylamino group at position 4, a methoxy substituent at position 2, and a methyl group at position 5 (Figure 1). Diazonium salts are highly reactive intermediates in organic synthesis, particularly in azo coupling reactions for dyes and pharmaceuticals. The methoxy and methyl groups influence its stability and reactivity, making it distinct from other diazonium derivatives .
Properties
IUPAC Name |
4-benzamido-2-methoxy-5-methylbenzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11/h3-9H,1-2H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJZRZVLSHYKLM-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N3O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14726-28-4 (tetrachlorozincate), 97-40-5 (chloride) | |
| Record name | Fast violet B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60865394 | |
| Record name | Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27761-27-9 | |
| Record name | 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27761-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fast violet B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(phenylcarboxamido)-2-methoxy-5-methylbenzenediazonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The amine group (-NH₂) undergoes nitrosation to form a diazonium intermediate (Ar-N₂⁺), which is stabilized as a chloride salt. The stoichiometric ratio of NaNO₂ to the precursor amine is critical, typically maintained at 1:1 to prevent over-nitrosation. Excess nitrous acid is neutralized using sulfamic acid post-reaction.
Key reaction equation :
Zinc Chloride Double Salt Formation
To enhance stability, the diazonium chloride is precipitated as a zinc double salt. Zinc chloride (ZnCl₂) is added in a 0.5:1 molar ratio relative to the diazonium compound, forming 4-(benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride hemi(zinc chloride) salt. This method yields a product with ≥97% purity, as commercialized by Sigma-Aldrich.
Critical parameters :
-
Temperature : Maintained below 5°C to prevent decomposition.
-
pH : Adjusted to 1.5–2.0 using HCl to optimize diazonium stability.
-
Solvent : Aqueous medium with ethanol co-solvent (10–15% v/v) to improve solubility.
Alternative Triflate Salt Synthesis via Trifluoromethanesulfonic Acid
A patent by GB2090245A describes an alternative pathway using trifluoromethanesulfonic acid (CF₃SO₃H) to synthesize diazonium triflates. While developed for photoresist applications, this method is adaptable to 4-(benzoylamino)-2-methoxy-5-methylbenzenediazonium derivatives.
Reaction with Trifluoromethanesulfonic Acid
The diazonium chloride precursor reacts with CF₃SO₃H in a 1:1 molar ratio, displacing chloride with the triflate anion (CF₃SO₃⁻). The reaction occurs in aqueous or polar aprotic solvents (e.g., acetonitrile) at 25–45°C, yielding a water-insoluble triflate salt.
Advantages :
Industrial-Scale Considerations
The patent specifies a 72–85% yield for triflate derivatives, requiring precise stoichiometry and rapid filtration to isolate the product. Excess CF₃SO₃H is removed via washing with cold diethyl ether.
Comparative Analysis of Stabilization Methods
Stabilization approaches significantly impact the compound’s shelf life and application performance.
The zinc chloride method remains dominant due to cost-effectiveness, whereas triflate synthesis is reserved for niche applications requiring prolonged stability.
Purification and Characterization
Chemical Reactions Analysis
Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- undergoes various chemical reactions, including substitution, coupling, and reduction reactions.
Types of Reactions:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions. For example, treatment with copper(I) chloride results in the formation of the corresponding chloro compound.
Coupling Reactions: The diazonium compound can undergo azo coupling with phenols or aromatic amines to form azo dyes. This reaction is typically carried out in alkaline conditions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine using reducing agents like sodium sulfite.
Common Reagents and Conditions:
Substitution: Copper(I) chloride, copper(I) bromide, potassium iodide.
Coupling: Phenols, aromatic amines, alkaline conditions.
Reduction: Sodium sulfite, acidic conditions.
Major Products:
Substitution: Aryl halides, phenols, nitriles.
Coupling: Azo dyes.
Reduction: Aromatic amines.
Scientific Research Applications
Synthetic Routes
The synthesis of benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- typically involves the following steps:
- Preparation of Aromatic Amine : The compound is synthesized from 4-(benzoylamino)-2-methoxy-5-methylaniline via acylation with benzoyl chloride.
- Diazotization : The aromatic amine is treated with nitrous acid (generated from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Organic Synthesis
Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- is widely used in organic synthesis for:
- Synthesis of Azo Dyes : The compound can undergo azo coupling reactions with phenols or other aromatic amines to produce azo dyes, which are important in textile and ink industries.
| Reaction Type | Description |
|---|---|
| Azo Coupling | Forms azo dyes through coupling with phenols |
| Substitution Reactions | Diazotization allows substitution with nucleophiles |
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential applications:
- Bioconjugation : It can modify biomolecules through diazonium coupling, aiding in the development of bioconjugates for diagnostics and therapeutics.
- Drug Development : Investigated for its role in synthesizing pharmaceutical compounds with specific biological activities. For instance, derivatives have been tested for their inhibitory effects on enzymes related to neurodegenerative diseases .
Material Science
The compound is utilized in material science for:
- Surface Functionalization : It can be employed to functionalize surfaces, enhancing properties such as adhesion and biocompatibility.
- Advanced Materials Preparation : Used in creating materials with tailored properties for specific applications.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of benzenediazonium exhibited significant antimicrobial properties against various bacterial strains. This highlights the potential for developing new antimicrobial agents.
- Neurodegenerative Disease Research : Research on benzothiazole–isoquinoline derivatives revealed that compounds derived from benzenediazonium showed promising inhibition of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), which are crucial targets in treating neurodegenerative diseases complicated by depression .
Mechanism of Action
The mechanism of action of benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- involves the formation of reactive intermediates that facilitate various chemical transformations. The diazonium group (N₂⁺) is a highly reactive electrophile, making it susceptible to nucleophilic attack. This reactivity is harnessed in substitution and coupling reactions, where the diazonium group is replaced by other functional groups or forms azo linkages.
Molecular Targets and Pathways:
Electrophilic Substitution: The diazonium group acts as an electrophile, reacting with nucleophiles to form substituted aromatic compounds.
Azo Coupling: The diazonium compound couples with electron-rich aromatic compounds to form azo dyes, a process that involves the formation of a nitrogen-nitrogen double bond.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Chlorine Substitution (32348-81-5): The 5-chloro substituent enhances electrophilicity, making it a robust dye (Fast Red Violet LB) with improved thermal stability compared to the target compound .
- Diethoxy vs. Methoxy/Methyl (15518-68-0): Ethoxy groups increase hydrophobicity and solubility in organic solvents, favoring applications in non-aqueous coupling reactions .
Industrial and Pharmaceutical Relevance
- Dye Synthesis: The 5-chloro derivative (32348-81-5) is commercially used as Fast Red Violet LB, while the diethoxy analog (15518-68-0) may serve in specialized dye formulations requiring solubility in polar aprotic solvents .
- Drug Development: Sulfonyl-substituted analogs (e.g., 26651-25-2) are explored for antimicrobial or anti-inflammatory properties due to sulfonamide’s bioactivity .
Biological Activity
Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16N4O
- Molecular Weight : 284.32 g/mol
- IUPAC Name : 4-(benzoylamino)-2-methoxy-5-methylbenzenediazonium
Biological Activity Overview
Benzenediazonium compounds are known for their diverse biological activities, which include:
- Antimicrobial Activity : Exhibits effective antimicrobial properties against various bacterial strains.
- Anticancer Properties : Investigated for its potential in targeting specific cancer cell lines.
- Enzyme Inhibition : May inhibit key enzymes involved in cellular processes, contributing to its therapeutic potential.
The biological activity of benzenediazonium compounds often involves:
- Electrophilic Reactions : The diazonium group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the modification of proteins and nucleic acids, which may disrupt normal cellular functions.
- Targeting Enzymes : For instance, benzenediazonium compounds can inhibit enzymes such as tRNA methyltransferases, which are crucial for protein synthesis in bacteria.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that benzenediazonium derivatives exhibited significant antimicrobial effects against Escherichia coli and Staphylococcus aureus. The compound's structure was found to enhance its binding affinity to bacterial membranes, leading to increased permeability and cell lysis.
- Anticancer Research :
-
Enzyme Inhibition Studies :
- A detailed investigation into the enzyme inhibition properties revealed that benzenediazonium derivatives could effectively inhibit the activity of certain methyltransferases. This inhibition was linked to the structural characteristics of the diazonium group, which facilitates interaction with the enzyme active site .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Hydroxymethyl benzenediazonium | Anticancer | Enzyme inhibition |
| 4-Diethylaminobenzenediazonium | Antimicrobial | Membrane disruption |
| Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- | Antimicrobial, Anticancer | Electrophilic reactions |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-(benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride to ensure stability and yield?
- Methodological Answer : The synthesis of diazonium salts requires precise control of temperature (0–5°C) and pH to prevent premature decomposition. For this compound, diazotization of 4-(benzoylamino)-2-methoxy-5-methylaniline can be achieved using sodium nitrite in acidic media (e.g., HCl). Evidence from analogous syntheses suggests using aprotic solvents like acetonitrile to stabilize the diazonium intermediate . Catalytic additives, such as copper salts, may enhance coupling efficiency in subsequent reactions. Post-synthesis, isolation as a stable salt (e.g., chloride or hexafluorophosphate) is critical, as seen in CAS 27761-27-9 and related compounds .
Q. Which spectroscopic techniques are most effective for confirming the structure of benzenediazonium derivatives?
- Methodological Answer : A combination of techniques is recommended:
- FT-IR : Identify characteristic N≡N stretching (~2100 cm⁻¹) and C=O (amide I band ~1650 cm⁻¹) .
- NMR : ¹H NMR detects aromatic protons and methoxy groups; diazonium protons may not appear due to instability. ¹³C NMR confirms substitution patterns .
- Elemental Analysis : Validate purity and stoichiometry, especially for chloride counterions .
Q. What are the safety considerations when handling benzenediazonium compounds in the laboratory?
- Methodological Answer :
- Stability : Store at –20°C in dark, anhydrous conditions to prevent decomposition .
- Decomposition Hazards : Avoid shock, heat, or prolonged exposure to light. Use blast shields during synthesis.
- Toxicity : Wear nitrile gloves and fume hoods; diazonium salts can release toxic gases (e.g., N₂) upon degradation .
Advanced Research Questions
Q. How can researchers design experiments to analyze the structure-activity relationships (SAR) of benzenediazonium derivatives with substituent variations?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with modified aryl groups (e.g., electron-withdrawing/donating substituents) and compare reactivity/activity .
- Biological Screening : Use in vitro assays (e.g., antimicrobial or enzyme inhibition) with standardized protocols. For example, activity data against microbial strains (Entry 3a–4c in ) can reveal substituent-dependent trends .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with bioactivity .
Q. How can computational methods like molecular docking predict the biological activity of benzenediazonium derivatives?
- Methodological Answer :
- Target Selection : Identify protein targets (e.g., enzymes with known crystal structures) relevant to the compound’s proposed activity (e.g., antimicrobial or anticancer).
- Docking Workflow : Use software like AutoDock Vina to model binding poses. For example, highlights docking studies where derivatives (e.g., 9c) showed binding to active sites via π-π stacking and hydrogen bonds .
- Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .
Q. What strategies mitigate the decomposition of benzenediazonium salts during synthesis and storage?
- Methodological Answer :
- Counterion Choice : Hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) salts improve stability compared to chloride .
- Low-Temperature Storage : Maintain –20°C in amber vials under inert gas (Ar/N₂) .
- In-Situ Generation : Prepare diazonium intermediates immediately before use in coupling reactions (e.g., azo dye synthesis) .
Q. How can green chemistry principles be applied to the synthesis of benzenediazonium derivatives?
- Methodological Answer :
- Solvent Selection : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalysis : Use recyclable catalysts (e.g., immobilized Cu NPs) to reduce waste .
- Energy Efficiency : Employ microwave irradiation to accelerate reaction rates and improve yields, as demonstrated in benzophenazine syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
